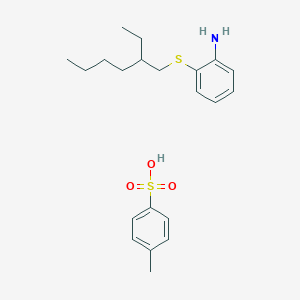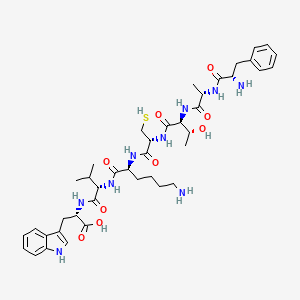![molecular formula C14H17F3O B14191424 1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one CAS No. 922527-36-4](/img/structure/B14191424.png)
1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one is an organic compound characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanone backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one typically involves the reaction of 4-(2-methylpropyl)phenylmagnesium bromide with 1,1,1-trifluoroacetone under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents such as diethyl ether or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the compound can modulate enzyme activity or receptor function, leading to various biochemical effects.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-3-phenyl-2-propanone: Shares the trifluoromethyl and phenyl groups but differs in the position of the substituents.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a similar trifluoromethyl group but has a different functional group and carbon chain length.
1,1,1-Trifluoro-3-methyl-butan-2-one: Similar trifluoromethyl group but lacks the phenyl group.
Uniqueness: 1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one is unique due to the presence of both the trifluoromethyl and 4-(2-methylpropyl)phenyl groups, which impart distinct steric and electronic properties. These features make it particularly valuable in applications requiring specific molecular interactions and stability.
Propiedades
Número CAS |
922527-36-4 |
|---|---|
Fórmula molecular |
C14H17F3O |
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one |
InChI |
InChI=1S/C14H17F3O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(18)14(15,16)17/h4-7,9-10H,8H2,1-3H3 |
Clave InChI |
MGNFWNFFDMAFCL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14191347.png)


![4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide](/img/structure/B14191360.png)
![S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate](/img/structure/B14191372.png)


![3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14191392.png)

![(4'-Methyl[1,1'-biphenyl]-4-yl)methyl selenocyanate](/img/structure/B14191397.png)


![N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide](/img/structure/B14191431.png)
